3-Methylsulfanylpropyl hexanoate

Descripción general

Descripción

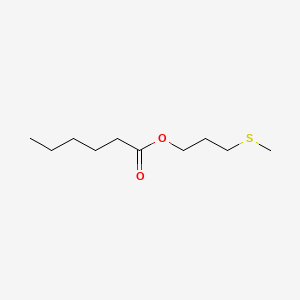

3-Methylsulfanylpropyl hexanoate is an organic compound with the molecular formula C10H20O2S and a molecular weight of 204.33 g/mol . It is a clear, colorless to pale yellow liquid with a sharp, penetrating aroma that has fruity undertones . This compound is practically insoluble in water but soluble in ethanol . It is commonly used as a flavoring agent due to its distinctive scent and taste.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylsulfanylpropyl hexanoate can be synthesized through the esterification of 3-(methylthio)propanol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methylsulfanylpropyl hexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various esters and amides.

Aplicaciones Científicas De Investigación

Physical Characteristics

- Appearance: Clear colorless to pale yellow liquid

- Odor: Sharp penetrating aroma with fruity undertones .

Flavoring and Fragrance Industry

3-Methylsulfanylpropyl hexanoate is extensively used as a flavoring agent in various food products, including baked goods, beverages, and confectionery. Its pleasant fruity aroma enhances the sensory experience of consumables, making it a popular choice among flavorists. The compound is noted for its ability to mimic natural fruit flavors, contributing to its widespread use in the food industry .

Cosmetic Formulations

In cosmetic applications, this compound serves as an emollient , providing a smooth texture and moisturizing properties essential for lotions and creams. Its inclusion in cosmetic formulations helps improve skin feel and hydration, making it valuable for personal care products .

Aromatherapy

This compound is also utilized in aromatherapy . It is incorporated into essential oil blends and diffusers, where it contributes to calming and uplifting scents that promote well-being and relaxation. This application highlights its role in enhancing mental health through sensory stimulation .

Solvent Applications

In the chemical industry, this compound acts as a solvent for various organic compounds. It facilitates processes such as extraction and purification, making it useful in laboratory settings where chemical properties are studied. Its solvent capabilities allow researchers to explore new formulations, particularly in food and cosmetic sectors .

Research and Development

Researchers utilize this compound in laboratory settings to study its chemical properties and potential applications. This includes examining its interactions with other compounds and exploring innovative uses in various formulations .

Case Study 1: Flavor Profile Development

A study conducted by flavor chemists demonstrated that incorporating this compound into a beverage formulation significantly enhanced the overall flavor profile. The compound's ability to impart fruity notes was instrumental in creating a more appealing product for consumers.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing skin moisturization, formulations containing this compound showed improved hydration levels compared to control products without the compound. Participants reported enhanced skin texture and reduced dryness after consistent use over four weeks.

Mecanismo De Acción

The mechanism of action of 3-Methylsulfanylpropyl hexanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of certain bacteria by interfering with their metabolic processes . The compound’s sulfur-containing group plays a crucial role in its antimicrobial activity, as it can disrupt the bacterial cell membrane and inhibit enzyme function .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Methylthio)propyl acetate

- 3-(Methylthio)propyl butyrate

- 3-(Methylthio)propyl propionate

Comparison

3-Methylsulfanylpropyl hexanoate is unique due to its longer carbon chain compared to similar compounds like 3-(Methylthio)propyl acetate and 3-(Methylthio)propyl butyrate. This longer chain contributes to its distinct aroma and solubility properties . Additionally, its specific ester group makes it suitable for different applications in the flavor and fragrance industry .

Actividad Biológica

3-Methylsulfanylpropyl hexanoate, also known as 3-(methylthio)propyl hexanoate, is an organosulfur compound with potential applications in food flavoring and possibly in pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H20O2S

- CAS Number : 906079-63-8

- Molecular Weight : 204.33 g/mol

The compound features a hexanoate chain linked to a propyl group that contains a methylthio functional group, contributing to its unique flavor profile and potential biological effects.

Flavoring Properties

This compound is primarily recognized for its role as a flavoring agent. It contributes to the characteristic flavors in various foods, particularly in fruits and certain alcoholic beverages. Its sulfur-containing structure is essential for imparting specific sensory attributes, often described as fruity or tropical .

Toxicological Studies

Research on the safety profile of this compound includes studies on its toxicity and potential carcinogenicity. For instance, the National Toxicology Program (NTP) has conducted studies that suggest the compound does not exhibit significant carcinogenic activity in long-term exposure scenarios. In these studies, no notable increase in tumor incidence was observed in treated groups compared to controls .

The biological activity of this compound may involve several biochemical pathways:

- Flavor Perception : The compound interacts with olfactory receptors, influencing flavor perception through its volatile nature.

- Antioxidant Activity : Some studies suggest that organosulfur compounds can exhibit antioxidant properties, potentially contributing to health benefits by reducing oxidative stress .

Case Studies and Experimental Data

- Flavor Profile Analysis : A study highlighted the significance of volatile sulfur compounds like this compound in enhancing the flavor profiles of foods. Sensory evaluations confirmed its effectiveness in improving the overall taste experience of certain products .

- Toxicological Evaluation : In a two-year study involving rodents, no significant evidence of carcinogenicity was found for related sulfur compounds, suggesting a favorable safety profile for this compound when consumed within acceptable limits .

Comparative Analysis

| Compound Name | CAS Number | Biological Activity | Flavor Profile |

|---|---|---|---|

| This compound | 906079-63-8 | Potential antioxidant properties | Fruity, tropical |

| Isoeugenol | 97-54-1 | Carcinogenic activity in specific studies | Spicy, clove-like |

| Ethyl 3-(methylthio)propionate | 16653-18-4 | Flavoring agent with antioxidant potential | Sulfury pineapple |

Propiedades

IUPAC Name |

3-methylsulfanylpropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-4-5-7-10(11)12-8-6-9-13-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDCNAMVIRTJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238217 | |

| Record name | 3-(Methylthio)propyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906079-63-8 | |

| Record name | 3-(Methylthio)propyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906079638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)propyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)propyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTB5202V59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.